molecular formula C7H12N4 B13290995 2-[2-(Methylamino)ethyl]pyrimidin-4-amine

2-[2-(Methylamino)ethyl]pyrimidin-4-amine

Cat. No.: B13290995
M. Wt: 152.20 g/mol
InChI Key: KKCIEHNKOOZSTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(Methylamino)ethyl]pyrimidin-4-amine (CAS 1343944-63-7) is a chemical compound with the molecular formula C7H12N4 and a molecular weight of 152.20 g/mol . This compound features a pyrimidin-4-amine core, a scaffold recognized in medicinal chemistry for its significant role in the discovery of antitumor agents . Researchers value this structural motif for developing inhibitors that target pro-angiogenic receptor tyrosine kinases (RTKs), such as the vascular endothelial growth factor receptor-2 (VEGFR-2) and the epidermal growth factor receptor (EGFR) . Compounds based on the pyrimidin-4-amine structure have demonstrated potent activity in cellular microtubule depolymerization assays and have shown promising antiproliferative effects against various cancer cell lines, indicating their potential in cancer research and oncology drug discovery programs . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

2-[2-(methylamino)ethyl]pyrimidin-4-amine

InChI

InChI=1S/C7H12N4/c1-9-4-3-7-10-5-2-6(8)11-7/h2,5,9H,3-4H2,1H3,(H2,8,10,11)

InChI Key

KKCIEHNKOOZSTB-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=NC=CC(=N1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Methylamino)ethyl]pyrimidin-4-amine can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-aminopyrimidine with N-methyl-ethylenediamine under reflux conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate in an organic solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Methylamino)ethyl]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are conducted in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: N-oxides of the pyrimidine ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted pyrimidine derivatives with different functional groups at the amino position.

Scientific Research Applications

2-[2-(Methylamino)ethyl]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(Methylamino)ethyl]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Key Properties/Applications References
This compound 2-(Methylamino)ethyl, 4-NH₂ C₇H₁₂N₄ Hypothesized CNS activity; flexible side chain enhances solubility
4-Methyl-6-phenylpyrimidin-2-amine 4-CH₃, 6-C₆H₅, 2-NH₂ C₁₁H₁₁N₃ Pesticides, pharmaceuticals; phenyl enhances π-π interactions
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine 6-Piperidin-1-yl, 2-NH₂ C₁₀H₁₆N₄ Drug design candidate; bulky piperidinyl group improves target selectivity
2-Chloropyrimidin-4-amine 2-Cl, 4-NH₂ C₄H₄ClN₃ Agricultural intermediates; chloro group acts as a leaving group
6-(2-Fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine 6-(2-Fluoropyridinyl), 4-NH₂ C₁₅H₁₁FN₆ Kinase inhibition; fluorinated aryl enhances metabolic stability
2-Amino-4-methylpyrimidine 4-CH₃, 2-NH₂ C₅H₇N₃ Precursor for sulfonamide antibiotics; methyl improves lipophilicity

Key Research Findings

This contrasts with rigid aryl substituents (e.g., phenyl in 4-Methyl-6-phenylpyrimidin-2-amine), which prioritize planar interactions . Piperidin-1-yl substituents (e.g., in 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine) introduce steric bulk, which can enhance selectivity for targets like G-protein-coupled receptors but may reduce solubility .

Electronic Effects: Electron-withdrawing groups (e.g., Cl in 2-Chloropyrimidin-4-amine) increase electrophilicity at the pyrimidine ring, facilitating nucleophilic substitution reactions in agrochemical synthesis . Electron-donating groups (e.g., methylaminoethyl in the target compound) may enhance nucleophilicity at the 4-amino position, promoting hydrogen-bonding interactions in biological systems .

Market and Application Trends

  • 2-Amino-4-methylpyrimidine (CAS 108-52-1) has documented industrial use in sulfonamide antibiotics, with consumption data spanning 1997–2046 .
  • Chlorinated pyrimidines (e.g., 2-Chloropyrimidin-4-amine) dominate agrochemical applications, whereas aminoethyl-substituted variants remain underexplored commercially .

Biological Activity

2-[2-(Methylamino)ethyl]pyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activity, particularly in the context of medicinal chemistry. This compound features a pyrimidine ring substituted with a methylamino group and an ethyl chain, which contributes to its unique pharmacological properties. Research has indicated that it may interact with various biological targets, including receptors and enzymes involved in neurological processes.

  • Molecular Formula : C_8H_11N_5
  • Molecular Weight : 168.21 g/mol
  • Structure : The compound has a pyrimidine core with substitutions at the 2-position (methylaminoethyl group) and the 4-position (amino group).

Preliminary studies suggest that this compound may modulate neurotransmitter systems, indicating potential applications in treating neurological disorders. The interactions with specific receptors or enzymes are critical for understanding its pharmacological profile.

Biological Activity Overview

Research findings have explored the following aspects of biological activity:

  • Neurological Activity : The compound shows promise in modulating neurotransmitter systems, which could be beneficial for conditions like depression or anxiety.
  • Antimicrobial Potential : Some studies suggest that similar pyrimidine derivatives exhibit antibacterial properties, indicating that this compound may also possess antimicrobial activity.
  • Anti-inflammatory Effects : Pyrimidine compounds have been reported to inhibit inflammatory mediators such as COX-2, suggesting potential anti-inflammatory applications.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Properties
This compound Pyrimidine ring with methylamino and ethyl groupsPotential neurological activity
Pyrimidin-4-amine Basic pyrimidine structureLess complex, limited biological activity
2-Amino-5-methylpyrimidine Amino group at position 2, methyl at position 5Different target interactions
4-Amino-1-methylpyrimidine Amino at position 4, methyl at position 1Altered pharmacological profile

This table highlights how the structural features contribute to the distinct biological activities observed in these compounds.

Case Studies and Research Findings

Several studies have examined the biological activity of related compounds:

  • Study on Neurological Effects :
    • A study investigating the impact of pyrimidine derivatives on neurotransmitter systems indicated that modifications at the 4-position can significantly enhance binding affinity to specific receptors involved in mood regulation.
  • Antimicrobial Activity Investigation :
    • Research into similar pyrimidines revealed promising antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting that derivatives like this compound could be effective in developing new antibiotics.
  • Anti-inflammatory Activity Assessment :
    • A comparative analysis demonstrated that certain pyrimidine derivatives effectively inhibited COX-1 and COX-2 enzymes, leading to reduced inflammation in animal models, which could be extrapolated to potential effects of this compound.

Q & A

Q. Methodological Recommendation :

  • Optimize temperature and solvent polarity to minimize byproducts.
  • Use microwave reactors for time-sensitive reactions.

How can computational chemistry optimize the synthesis of this compound?

Advanced
Quantum mechanical calculations (e.g., density functional theory, DFT) predict transition states and intermediates, guiding solvent selection (e.g., DMF vs. THF) and catalyst choice (e.g., Pd/C vs. CuI). ICReDD’s integrated approach combines reaction path searches with machine learning to identify optimal conditions (e.g., 70°C, 24 hours), reducing trial-and-error by 40% .

Q. Example Workflow :

Perform DFT calculations to model reaction pathways.

Validate predictions with microreactor experiments.

Use Bayesian optimization to refine parameters.

What spectroscopic techniques are critical for characterizing this compound?

Q. Basic

  • ¹H/¹³C NMR : Confirm regiochemistry (e.g., pyrimidine protons at δ 8.2–8.5 ppm).
  • X-ray crystallography : Resolve stereochemistry (as demonstrated for 2-chloropyrimidin-4-amine derivatives) .
  • ESI-MS : Verify molecular ion ([M+H]⁺, m/z calc. 179.1).

Q. Advanced Tip :

  • Use dynamic NMR to study rotational barriers of the methylaminoethyl side chain.

How to design enzyme inhibition assays for this compound targeting specific kinases?

Advanced
Assay Design :

  • Fluorescence-based assays : Monitor ADP release using ADP-Glo™ (Promega) with recombinant kinases (e.g., CDK2).
  • IC₅₀ determination : Test concentrations from 1 nM–10 µM; include staurosporine as a positive control.
  • Data analysis : Fit dose-response curves using nonlinear regression (GraphPad Prism) .

Q. Validation :

  • Cross-check with surface plasmon resonance (SPR) to measure binding kinetics (ka/kd).

What are the safety protocols for handling this compound in laboratory settings?

Q. Basic

  • PPE : Gloves, goggles, and lab coats.
  • Storage : Airtight containers at 4°C.
  • Spill management : Use inert absorbents (e.g., vermiculite).
  • Training : Mandatory safety exams (100% score required) .

How to address discrepancies in reported biological activities of pyrimidine derivatives across studies?

Advanced
Root Causes :

  • Variability in cell lines (e.g., HeLa vs. HEK293).
  • Assay conditions (e.g., serum concentration, incubation time).

Q. Resolution Strategies :

  • Conduct meta-analysis with standardized protocols (e.g., CLSI guidelines).
  • Use ANOVA to assess significance of variables.
  • Validate with orthogonal methods (e.g., SPR vs. ITC) .

What in silico methods predict the ADMET profile of this compound?

Q. Advanced

  • SwissADME : Predict bioavailability (e.g., Lipinski’s rule compliance).
  • ProTox-II : Estimate toxicity (e.g., LD₅₀ = 250 mg/kg).
  • GROMACS : Simulate blood-brain barrier permeability via molecular dynamics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.